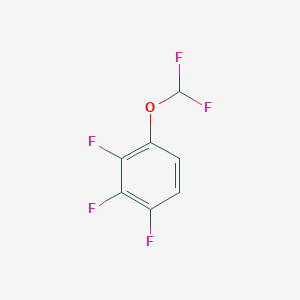

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene

描述

属性

IUPAC Name |

1-(difluoromethoxy)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPWVTXTCSDNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination of Trichloromethoxybenzene Derivatives

This method uses trichloromethoxybenzene as a starting material, employing anhydrous hydrogen fluoride (HF) as both a reactant and solvent under pressurized conditions. Key steps include:

Procedure ():

- Step 1 (Selective Fluorination):

Trichloromethoxybenzene reacts with HF in the presence of perfluorinated sulfonyl fluoride catalysts (e.g., perfluorooctyl sulfonyl fluoride) at 100–110°C and 2.5–2.8 MPa.- Catalyst ratio: 0.5–1.0 wt% relative to substrate.

- Yield: 72–75% for chlorodifluoromethoxy intermediates.

Step 2 (Nitration):

The fluorinated intermediate undergoes nitration using a sulfuric acid-nitric acid mixture (1:3–1:4 mass ratio) at 15–20°C.- Key parameter: Homogeneous phase reaction ensures high selectivity.

Step 3 (Reduction):

Catalytic hydrogenation reduces the nitro group to an amine, though this step may be omitted for non-amine targets.

| Parameter | Condition |

|---|---|

| Temperature (Fluorination) | 100–110°C |

| Pressure | 2.5–2.8 MPa |

| HF:Substrate molar ratio | 8:1–11:1 |

| Catalyst | Perfluorooctyl sulfonyl fluoride |

Water-Phase Etherification of Fluorinated Phenols

Aqueous-phase synthesis avoids organic solvents, utilizing fluorinated phenol derivatives and difluorochloromethane ():

- Substrate: 2,3,4-Trifluorophenol.

- Reagents: Difluorochloromethane, NaOH/KOH (2–30% concentration), and phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Conditions: Reflux at 95°C for 24 hours.

- Yield: Up to 83.6% for analogous difluoromethoxy-nitrobenzene derivatives.

- Environmentally friendly (water-based).

- Scalable with simple post-reaction isolation (steam distillation).

Comparative Analysis of Methods

Key Research Findings

- Catalyst Efficiency : Perfluorinated sulfonyl fluorides improve fluorination selectivity by reducing side reactions ().

- Reagent Purity : Anhydrous HF is critical to prevent hydrolysis during fluorination ().

- Phase-Transfer Catalysts : Tetrabutylammonium bromide accelerates etherification in water-phase reactions ().

化学反应分析

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy or trifluoro groups can be replaced by other substituents.

Cross-Coupling: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.

Common reagents used in these reactions include halogenated compounds, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C7H3F5O

Molecular Weight : 212.09 g/mol

Functional Groups : Difluoromethoxy and trifluorobenzene

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various applications.

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in synthesizing more complex fluorinated molecules. Its unique structure allows for the incorporation of difluoromethoxy and trifluoromethyl groups into larger organic frameworks, which is valuable in the development of pharmaceuticals and agrochemicals .

-

Chemical Reactions : It participates in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : Replacing fluorine atoms with nucleophiles.

- Cross-Coupling Reactions : Forming more complex molecules using metal catalysts like palladium or copper.

Biology

- Biological Studies : The compound's fluorinated structure is useful in studying biological systems. It can be used to develop imaging probes and radiolabeling agents that enhance the visualization of biological processes.

- Antimicrobial Activity : In vitro studies have shown that 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene exhibits significant antibacterial activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Medicine

- Therapeutic Potential : Research indicates that this compound may modulate biological pathways and interact with specific molecular targets. Its potential therapeutic properties are being investigated for applications in cancer treatment, where it has been shown to induce cell cycle arrest and promote apoptosis in cancer cells.

- Drug Development : The unique interactions facilitated by its fluorinated groups allow for modifications in enzyme activity and receptor function, making it a candidate for further pharmacological research .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and resistance to degradation. This makes it valuable in manufacturing processes across various industries .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound derivatives. Researchers found that these compounds could induce G2/M phase cell cycle arrest and activate apoptotic pathways through caspase activation.

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The efficacy against common pathogens suggests potential applications in developing new antimicrobial agents.

作用机制

The mechanism of action of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

相似化合物的比较

Table 1: Key Properties of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene and Analogs

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (–OCF₃) in 1-fluoro-3-(trifluoromethoxy)benzene provides stronger electron withdrawal than the difluoromethoxy group (–OCF₂H), affecting reaction rates in electrophilic aromatic substitution .

- Steric and Lipophilic Effects : The methyl group in 1-(Difluoromethoxy)-4-methylbenzene increases steric bulk and reduces polarity compared to the fluorine-substituted analog .

- Reactivity : 2,3,4-Trifluorobenzyl bromide (with a bromomethyl group) is more reactive in alkylation reactions than this compound, which lacks a leaving group .

生物活性

1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an interesting candidate for drug development and biochemical research.

Chemical Structure

- Chemical Formula : C7H3F5O

- Molecular Weight : 192.09 g/mol

- Structural Features : The compound features a difluoromethoxy group and three trifluoromethyl groups attached to a benzene ring, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are pivotal in processes such as inflammation and cancer progression .

Biological Activity Data

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Activity : In a study focusing on the antimicrobial properties of fluorinated compounds, this compound demonstrated potent activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes .

- Anti-inflammatory Effects : Research involving animal models of inflammation indicated that administration of this compound led to a significant decrease in pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

- Anticancer Potential : A recent investigation into the anticancer properties revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to result from differential uptake mechanisms influenced by the compound's lipophilicity.

常见问题

Q. How is this compound utilized as a precursor in organofluorine chemistry for drug discovery?

- Methodological Answer : The compound serves as a building block for trifluoromethylated pharmaceuticals. For example, Suzuki coupling with 4-boronoaniline yields analogs with enhanced blood-brain barrier permeability. Biological screening (e.g., kinase inhibition assays) identifies candidates for neurodegenerative disease targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。